4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride
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Overview
Description
4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is a specialized organic compound characterized by its complex molecular structure, which includes a benzoyl chloride group and a thiazinan ring with sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative. The thiazinan ring is then constructed through a series of reactions involving sulfur-containing precursors. The final step involves the conversion of the carboxylic acid group to the benzoyl chloride group using reagents like thionyl chloride (SOCl₂).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to optimize the synthesis process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the benzoyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural complexity allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid: This compound is structurally similar but lacks the benzoyl chloride group.
Methyl 3-(6-chloro-2-cyano-1,1-dioxo-4H-1$l^{6},4-benzothiazin-4-yl)benzoate: Another related compound with a different functional group.
Uniqueness: 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is unique due to its combination of a benzoyl chloride group and a thiazinan ring with sulfonamide functionalities. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-9-4-3-8(11(13)15)7-10(9)14-5-1-2-6-18(14,16)17/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZZEFYRSVLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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